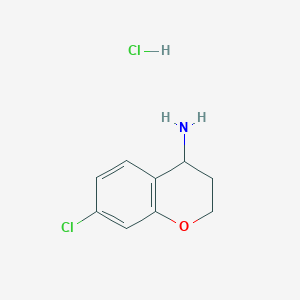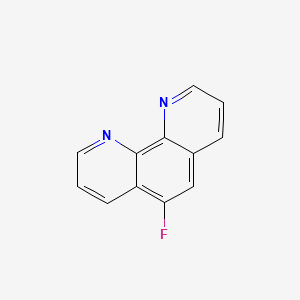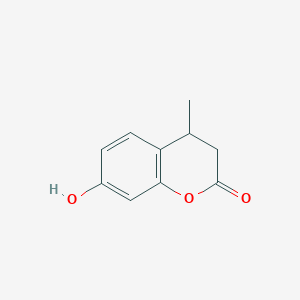
7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one
Übersicht
Beschreibung
“7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one” is a chemical compound with the molecular formula C10H10O3 . It is also known by other names such as “7-hydroxy-4-methyl-3,4-dihydrochromen-2-one” and "7-hydroxy-4-methylchroman-2-one" .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, one research paper explains the synthesis of 7- { [2- (4- substituted phenyl)-2-oxoethyl] amino}-4-methyl-2H-1-benzopyran-2-one derivatives by the reactions of 7-amino-4-methyl coumarin with substituted phenacyl bromides using a pinch of potassium carbonate as a catalyst in DMF .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H10O3/c1-6-4-10 (12)13-9-5-7 (11)2-3-8 (6)9/h2-3,5-6,11H,4H2,1H3 .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For example, it reacts with acetophenones to yield the corresponding ethanones, which are then cyclized to coumarinyl integrated thiazolo [3,2- b ] [1,2,4] triazole derivatives upon treatment with phosphorus oxychloride .Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 46.5 Ų .Wirkmechanismus
The mechanism of action of 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one is still not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Coumarin has also been shown to interact with various proteins such as DNA topoisomerase II, histone deacetylases, and PPARγ.
Biochemical and Physiological Effects:
Coumarin has been shown to have various biochemical and physiological effects such as antioxidant, anti-inflammatory, anticoagulant, and antifungal effects. Coumarin has also been shown to have hepatoprotective, neuroprotective, and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one in lab experiments is that it is a naturally occurring compound, making it easily accessible and cost-effective. Coumarin also exhibits a wide range of therapeutic effects, making it a potential therapeutic agent for various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. High doses of this compound have been shown to cause liver damage and other adverse effects.
Zukünftige Richtungen
There are several future directions for the research on 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one. One of the future directions is to explore the potential of this compound as a therapeutic agent for various diseases such as cancer, diabetes, and cardiovascular diseases. Another future direction is to investigate the mechanism of action of this compound and its interactions with various proteins and signaling pathways. Additionally, future research could focus on developing new synthetic methods for this compound and its derivatives to improve its therapeutic potential.
In conclusion, this compound is a naturally occurring compound with potential therapeutic applications in various diseases. Its wide range of therapeutic effects and accessibility make it a promising candidate for future research. However, its potential toxicity should be taken into consideration when using it in lab experiments.
Wissenschaftliche Forschungsanwendungen
Coumarin has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. Several studies have shown that 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one exhibits anticancer properties by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. Coumarin has also been shown to have hypoglycemic and antihyperglycemic effects, making it a potential therapeutic agent for diabetes. Additionally, this compound has been shown to have anticoagulant and anti-inflammatory effects, making it a potential therapeutic agent for cardiovascular diseases.
Eigenschaften
IUPAC Name |
7-hydroxy-4-methyl-3,4-dihydrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-3,5-6,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMZSWZFZSBGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC2=C1C=CC(=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648740 | |
| Record name | 7-Hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19484-75-4 | |
| Record name | 7-Hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


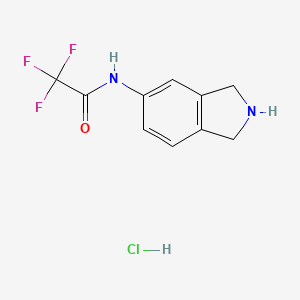

![1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B3049041.png)
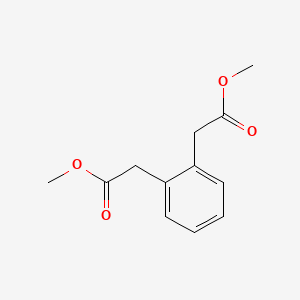


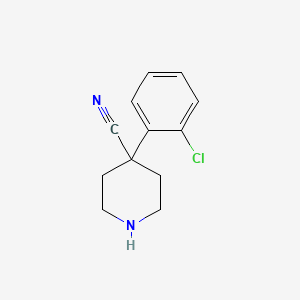
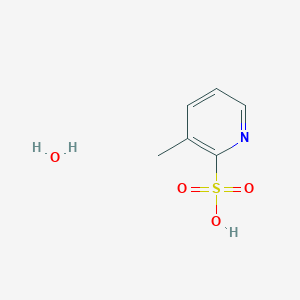
![1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3049049.png)
